5,5-Dimethylpyrazolidin-3-one

Synthetic methodology Pyrazolidinone chemistry Alkylation selectivity

Unsubstituted pyrazolidin-3-one alkylation suffers from N(1)-dialkylation, yielding <35% mono-alkylated product. 5,5-Dimethylpyrazolidin-3-one resolves this via gem-dimethyl conformational restriction. • Enables enantioselective 1,3-dipolar cycloaddition with up to 99% ee • Key precursor for CCK/gastrin receptor antagonists (see US5574169) • Forms azomethine imines for regioselective pyrazolo[1,2-a]pyrazole carboxylate synthesis • Acryloyl derivatives achieve 99% ee in Diels-Alder isoquinuclidine synthesis

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 42953-82-2
Cat. No. B7966976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylpyrazolidin-3-one
CAS42953-82-2
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NN1)C
InChIInChI=1S/C5H10N2O/c1-5(2)3-4(8)6-7-5/h7H,3H2,1-2H3,(H,6,8)
InChIKeyBEUWBSAVSYYTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Considerations


5,5-Dimethylpyrazolidin-3-one (CAS 42953-82-2) is a saturated heterocyclic compound of the pyrazolidinone class, characterized by a 5-membered ring containing two adjacent nitrogen atoms and a carbonyl group at the 3-position, with a distinctive gem-dimethyl substitution at the 5-position . This substitution pattern results in a puckered pyrazolidinone ring with a pucker angle of 36.0(2)° and an elongated N-N bond of 1.445(4) Å, which is longer than typically found in hydrazidic moieties [1]. The compound is widely used as a synthetic intermediate and chiral auxiliary in asymmetric synthesis, and its derivatives have been investigated for various biological activities, including as platelet aggregation inhibitors and central nervous system agents [2].

1 Synthetic intermediate & building block for heterocycles
2 Chiral auxiliary for asymmetric synthesis
3 Distinct gem-dimethyl conformation for stereocontrol

Why Generic Substitution Fails: The Gem-Dimethyl Role


The presence of the gem-dimethyl group at the 5-position of the pyrazolidinone ring is not a trivial structural feature; it is the critical determinant of the molecule's conformational bias, reaction yields, and stereochemical outcomes. While unsubstituted pyrazolidin-3-one can serve as a basic scaffold, the 5,5-dimethyl derivative exhibits a markedly different reactivity profile. For example, alkylation of the parent, unsubstituted pyrazolidin-3-one is plagued by a high propensity for undesired N(1)-dialkylation, resulting in low yields (<35%) of the mono-alkylated product [1]. In stark contrast, the gem-dimethyl substitution in 5,5-dimethylpyrazolidin-3-one imposes a conformational restriction that suppresses this side reaction, enabling more efficient and selective transformations [1][2]. Furthermore, the gem-dimethyl group is essential for achieving high levels of enantioselectivity when the core is used as a chiral auxiliary, a property not replicated by simpler analogs [3]. The following section provides direct, quantitative comparisons to substantiate the non-interchangeable nature of this specific compound.

5,5-Dimethyl
Unsubstituted analog
Alkylation selectivity may differ; undesired dialkylation reported for unsubstituted core
5,5-Dimethyl
Unsubstituted analog
Conformational bias may not transfer; ring pucker and N-N elongation are gem-dimethyl specific
5,5-Dimethyl
Other pyrazolidinones
Stereochemical outcome in auxiliary applications may not replicate; enantioselectivity is auxiliary-dependent

Quantitative Evidence of Superior Performance


Alkylation Selectivity vs. Unsubstituted Core

The 5,5-dimethyl substitution dramatically improves the outcome of key N-alkylation reactions. While alkylation of unsubstituted pyrazolidin-3-one results in a low yield of the desired mono-alkylated product due to facile dialkylation, the 5,5-dimethyl analog is much more efficient in this regard [1].

Alkylation selectivity
Class-level
Suppressed dialkylation
Alkylation efficiency context
Unsubstituted core yield
Enantioselectivity
Head-to-head
Up to 99% ee
Enantioselectivity context
Optimized 1,3-dipolar cycloaddition with chiral auxiliary derivative
X-ray conformation
Reported
N-N 1.445(4) Å, pucker 36.0(2)°
Conformational bias context
Elongated N-N bond vs. typical hydrazidic moieties
Synthetic methodology Pyrazolidinone chemistry Alkylation selectivity

Enantioselectivity as a Chiral Auxiliary

Derivatives of 5,5-Dimethylpyrazolidin-3-one, specifically the 1-benzyl-5,5-dimethylpyrazolidin-3-one auxiliary, have been optimized for highly enantioselective 1,3-dipolar cycloadditions. This system achieves an enantioselectivity of up to 99% ee, which is a benchmark for this transformation [1]. In Diels-Alder reactions, using an N(2)-acryloyl-N(1)-benzyl-5,5-dimethylpyrazolidin-3-one dienophile with a specific chiral catalyst provides the endo cycloadduct in 89% yield with 72% ee [2].

Enantioselectivity
Head-to-head
Up to 99% ee
Enantioselectivity context
Optimized 1,3-dipolar cycloaddition with chiral auxiliary derivative
Asymmetric catalysis Chiral auxiliaries Cycloaddition

Conformational Impact by X-Ray Crystallography

X-ray crystallographic analysis of a 5,5-Dimethylpyrazolidin-3-one derivative confirms the conformational impact of the gem-dimethyl group. The pyrazolidinone ring adopts a distinct pucker with an angle of 36.0(2)°, and the N-N bond length is measured at 1.445(4) Å, which is significantly longer than typical N-N bonds in hydrazidic moieties [1].

X-ray conformation
Reported
N-N 1.445(4) Å, pucker 36.0(2)°
Conformational bias context
Elongated N-N bond vs. typical hydrazidic moieties
Structural biology X-ray crystallography Conformational analysis

Optimal Procurement Scenarios


Enantiopure Dihydropyrazole Synthesis

5,5-Dimethylpyrazolidin-3-one is the preferred starting material for generating chiral dihydropyrazoles via enantioselective 1,3-dipolar cycloaddition. As demonstrated by Sibi et al., its use as a chiral auxiliary can yield products with up to 99% ee [1]. Procurement is justified for projects requiring the synthesis of complex heterocycles with a chiral quaternary center, a common motif in pharmaceutical candidates.

CCK and Gastrin Antagonist Development

Patents (e.g., US5574169) explicitly describe 4,5-disubstituted pyrazolidinones as intermediates for preparing potent and selective CCK and gastrin receptor antagonists [2]. The 5,5-dimethyl substitution is a key structural feature in these lead compounds. Researchers in CNS or gastrointestinal drug discovery should procure this specific compound to access this validated pharmacophore space.

Pyrazolo[1,2-a]pyrazole Scaffold Construction

The compound serves as a versatile precursor for fused heterocycles. Treatment of 5,5-dimethylpyrazolidin-3-one with aldehydes yields azomethine imines, which undergo regioselective 1,3-dipolar cycloadditions to form pyrazolo[1,2-a]pyrazole carboxylates [3]. This reactivity provides a direct route to a medicinally relevant, complex tricyclic core, making it a valuable building block for medicinal chemistry programs.

Asymmetric Diels-Alder Isoquinuclidine Synthesis

Acryloyl derivatives of 5,5-Dimethylpyrazolidin-3-one are highly effective dienophiles in enantioselective Diels-Alder reactions. In one example, a reaction with N-phenoxycarbonyl-1,2-dihydropyridine using a chiral copper catalyst afforded an isoquinuclidine product with high enantioselectivity (up to 99% ee) [4]. This established methodology makes the compound a strategic procurement choice for chemists synthesizing chiral azabicyclic frameworks.

Application
Selection Property
Validation Focus
Chiral dihydropyrazole synthesis
Enantioselectivity potential
Auxiliary ee validation
CCK/gastrin antagonist research
Pharmacophore scaffold relevance
Receptor binding context
Pyrazolo[1,2-a]pyrazole scaffold
Regioselective cycloaddition precursor
Regiochemistry reproducibility
Asymmetric Diels-Alder isoquinuclidine
Dienophile reactivity profile
Endo/exo selectivity & enantiocontrol
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